molecular formula C17H19NO3 B2930974 N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide CAS No. 1351584-84-3

N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide

Cat. No.: B2930974
CAS No.: 1351584-84-3
M. Wt: 285.343
InChI Key: BBHWFILDRASONG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.343. The purity is usually 95%.
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Scientific Research Applications

Antioxidative Properties

A study explored the antioxidative potential of N-arylbenzamides, highlighting the significant antioxidative properties of derivatives with multiple hydroxy and methoxy groups. The combination of experimental and computational studies identified the trihydroxy derivative as a lead compound for further optimization, emphasizing the positive influence of electron-donating methoxy groups on antioxidant capabilities (Perin et al., 2018).

Electrocatalytic Determination

Research developed a modified carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam, showcasing the utility of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs. This novel approach resulted in a potent and persistent electron mediating behavior, enabling precise analytical applications (Karimi-Maleh et al., 2014).

Structural Analysis

The crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two crystalline polymorphs, providing insights into the molecular conformations and hydrogen bonding critical for understanding the compound's chemical behavior and potential applications (Yasuoka et al., 1969).

Antiviral Activity

A series of N-phenylbenzamide derivatives were synthesized and evaluated for their anti-Enterovirus 71 activities. Among these, specific derivatives demonstrated low micromolar concentration activities, suggesting their promise as lead compounds for anti-EV 71 drug development (Ji et al., 2013).

Antibacterial Properties

Investigations into the antibacterial properties of 3-methoxybenzamide derivatives against staphylococcal compounds identified potent antistaphylococcal compounds with improved pharmaceutical properties. This research underscores the potential of these derivatives in developing new antibacterial agents (Haydon et al., 2010).

Inhibition of Cell Division

The study on 3-Methoxybenzamide (3-MBA) demonstrated its ability to inhibit cell division in Bacillus subtilis by affecting the cell division system involving FtsZ function. This finding provides a foundation for understanding the mechanism of action of benzamide derivatives in bacterial cell division inhibition (Ohashi et al., 1999).

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(20,13-8-4-3-5-9-13)12-18-16(19)14-10-6-7-11-15(14)21-2/h3-11,20H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHWFILDRASONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1OC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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